molecular formula C15H17BrN2O2 B13746010 4-Methoxy-N-(2-oxazolinyl)-1-naphthalenemethylamine hydrobromide CAS No. 101931-33-3

4-Methoxy-N-(2-oxazolinyl)-1-naphthalenemethylamine hydrobromide

Cat. No.: B13746010
CAS No.: 101931-33-3
M. Wt: 337.21 g/mol
InChI Key: WXQAAOPLYAHFPK-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one. This reaction affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and further processed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazoles and dihydro derivatives, which can be further utilized in different applications.

Scientific Research Applications

4,5-Dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

  • 4,5-Dihydro-1,3-oxazol-2-yl-aniline
  • 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline
  • 2-Isopropenyl-2-oxazoline

Comparison: Compared to similar compounds, 4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxynaphthalene moiety enhances its potential as a therapeutic agent and its utility in materials science .

Properties

CAS No.

101931-33-3

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azanium;bromide

InChI

InChI=1S/C15H16N2O2.BrH/c1-18-14-7-6-11(10-17-15-16-8-9-19-15)12-4-2-3-5-13(12)14;/h2-7H,8-10H2,1H3,(H,16,17);1H

InChI Key

WXQAAOPLYAHFPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C[NH2+]C3=NCCO3.[Br-]

Origin of Product

United States

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